molecular formula C19H21FN4O B15097038 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one

Cat. No.: B15097038
M. Wt: 340.4 g/mol
InChI Key: SIWSVVGXOOZXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazinyl group, and a trihydroquinazolinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl and methylpiperazinyl groups. Common reagents used in these reactions include fluorobenzene, piperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various hydroquinazolinone compounds.

Scientific Research Applications

7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one
  • 7-(2-Bromophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one
  • 7-(2-Iodophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one

Uniqueness

The uniqueness of 7-(2-Fluorophenyl)-2-(4-methylpiperazinyl)-6,7,8-trihydroquinazolin-5-one lies in its fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research applications, distinguishing it from its halogenated analogs.

Properties

Molecular Formula

C19H21FN4O

Molecular Weight

340.4 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H21FN4O/c1-23-6-8-24(9-7-23)19-21-12-15-17(22-19)10-13(11-18(15)25)14-4-2-3-5-16(14)20/h2-5,12-13H,6-11H2,1H3

InChI Key

SIWSVVGXOOZXCW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F

Origin of Product

United States

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